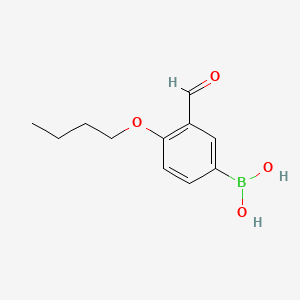

(4-Butoxy-3-formylphenyl)boronic acid

Description

Propriétés

IUPAC Name |

(4-butoxy-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-2-3-6-16-11-5-4-10(12(14)15)7-9(11)8-13/h4-5,7-8,14-15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMOGUFQKZWEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743096 | |

| Record name | (4-Butoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815619-87-5 | |

| Record name | (4-Butoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (4-Formylphenyl)boronic Acid as a Versatile Building Block in Modern Organic Synthesis

A Senior Application Scientist's Perspective on Synthesis, Application, and Protocol

Introduction

Initial exploration for a technical guide on (4-Butoxy-3-formylphenyl)boronic acid revealed a scarcity of consolidated data in readily accessible scientific databases. However, the core functional motifs of this molecule—the aromatic boronic acid and the formyl group—are exceptionally well-represented by its close analogue, (4-Formylphenyl)boronic acid (4-FPBA) . This guide will therefore focus on 4-FPBA as a representative and fundamentally important reagent. The principles, protocols, and mechanistic insights detailed herein are directly applicable to researchers working with more complex derivatives, providing a robust foundation for experimental design and execution.

4-FPBA is a bifunctional organic compound that has become an indispensable tool for chemists, particularly in the realms of pharmaceuticals and materials science.[1] Its utility stems from the presence of two key functional groups: the boronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, and the aldehyde, which offers a gateway to a vast array of chemical transformations. This guide provides an in-depth look at its properties, synthesis, and a detailed protocol for its most prominent application, the Suzuki-Miyaura cross-coupling reaction.

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's properties are critical for successful and reproducible experimentation. 4-FPBA is a stable, crystalline solid, though it can exist in equilibrium with its cyclic anhydride form (a trimeric boroxine).

| Property | Data | Reference(s) |

| CAS Number | 87199-17-5 | [1][2] |

| IUPAC Name | (4-Formylphenyl)boronic acid | [2] |

| Synonyms | 4-Boronobenzaldehyde, 4-Formylbenzeneboronic acid | [2][3] |

| Molecular Formula | C₇H₇BO₃ | [1][2] |

| Molecular Weight | 149.94 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 237-242 °C | [4] |

Synthesis of (4-Formylphenyl)boronic Acid: A Mechanistic Approach

The synthesis of 4-FPBA, first reported by Heinrich Nöth's group in 1990, provides a classic example of organometallic chemistry principles.[1] The most common route begins with 4-bromobenzaldehyde. The causality behind this multi-step synthesis is crucial for understanding potential pitfalls and optimization strategies.

The Nöth Synthesis Method

-

Acetal Protection of the Aldehyde: The synthesis commences by protecting the highly reactive aldehyde group of 4-bromobenzaldehyde. This is an essential step because the subsequent step involves the formation of a Grignard reagent, which is a powerful nucleophile and base that would readily attack an unprotected aldehyde. The reaction with an alcohol (like ethanol) in the presence of an acid catalyst forms a diethyl acetal, which is stable to the Grignard conditions.[1]

-

Formation of the Grignard Reagent: The protected 1-bromo-4-(diethoxymethyl)benzene is reacted with magnesium metal. This step requires activation, often with 1,2-dibromoethane or ultrasound, to initiate the insertion of magnesium into the carbon-bromine bond, forming the aryl Grignard reagent.[1]

-

Borylation and Hydrolysis: The nucleophilic Grignard reagent is then added to an electrophilic boron source, typically a trialkyl borate such as tri-n-butyl borate or trimethyl borate, at low temperatures to control reactivity.[1][5] This forms a boronic ester intermediate.

-

Acidic Work-up (Deprotection): Finally, an acidic work-up accomplishes two critical transformations simultaneously: it hydrolyzes the boronic ester to the desired boronic acid and removes the acetal protecting group, regenerating the formyl functionality.[1][5] This yields the final product, 4-formylphenylboronic acid.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning, palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide (or triflate).[6] 4-FPBA is an excellent coupling partner in these reactions due to its stability and the versatility of the retained formyl group for post-coupling modifications.[3]

Catalytic Cycle Explained

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-formylphenyl moiety) to the palladium center, displacing the halide and forming a new Pd(II)-Ar-Ar' complex. This is the crucial C-C bond-forming precursor step.

-

Reductive Elimination: The two organic groups on the palladium center reductively eliminate, forming the final biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Sources

- 1. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 4. 3-甲酰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of (4-Butoxy-3-formylphenyl)boronic acid

Introduction

(4-Butoxy-3-formylphenyl)boronic acid is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, an aldehyde group, and a butoxy chain, makes it a versatile building block for the synthesis of complex organic molecules. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[1] The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The butoxy group imparts lipophilicity, which can be crucial for modulating the solubility and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of a reliable synthetic pathway to (4-Butoxy-3-formylphenyl)boronic acid, detailing the underlying chemical principles and providing actionable experimental protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a strategy that sequentially introduces the key functional groups onto a commercially available starting material. The boronic acid group is most reliably installed in the final step via a palladium-catalyzed borylation of an aryl halide. This approach avoids subjecting the sensitive boronic acid moiety to the conditions of the preceding reactions. The formyl and butoxy groups can be introduced onto a suitably functionalized benzene ring. A plausible and efficient synthetic route starting from 2-bromo-5-hydroxybenzaldehyde is outlined below.

Caption: Retrosynthetic analysis of (4-Butoxy-3-formylphenyl)boronic acid.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing with the Williamson ether synthesis to introduce the butoxy group, followed by a Miyaura borylation to install the boronic acid functionality.

Caption: Proposed two-step synthesis of (4-Butoxy-3-formylphenyl)boronic acid.

Step 1: Synthesis of 2-Bromo-5-butoxybenzaldehyde via Williamson Ether Synthesis

Rationale:

The initial step involves the alkylation of the hydroxyl group of 2-bromo-5-hydroxybenzaldehyde with n-butyl bromide. The Williamson ether synthesis is a reliable and high-yielding method for the preparation of ethers. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is employed to facilitate the reaction, and a mild base, potassium carbonate (K₂CO₃), is used to deprotonate the phenol.

Experimental Protocol:

-

To a stirred solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, potassium carbonate (1.5 eq.) is added.

-

The mixture is stirred at room temperature for 30 minutes.

-

n-Butyl bromide (1.2 eq.) is added dropwise to the reaction mixture.

-

The reaction is heated to 60-70 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-5-butoxybenzaldehyde as a solid.

Step 2: Synthesis of (4-Butoxy-3-formylphenyl)boronic acid via Miyaura Borylation

Rationale:

The final step is the conversion of the aryl bromide to the corresponding boronic acid. The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[2] This reaction offers excellent functional group tolerance, making it ideal for this synthesis, as the aldehyde group remains intact.[3] A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), is commonly used in conjunction with a base like potassium acetate (KOAc). The resulting boronate ester is then hydrolyzed to the desired boronic acid.

Experimental Protocol:

-

In a flask purged with an inert gas (e.g., argon or nitrogen), 2-bromo-5-butoxybenzaldehyde (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.) are combined.

-

Anhydrous 1,4-dioxane is added, followed by the palladium catalyst, PdCl₂(dppf) (0.03 eq.).

-

The reaction mixture is heated to 80-90 °C and stirred for 12-16 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and water. The aqueous layer is separated and acidified with 1 M HCl to a pH of approximately 2-3.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield (4-Butoxy-3-formylphenyl)boronic acid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 2-Bromo-5-butoxybenzaldehyde | C₁₁H₁₃BrO₂ | 257.12 | 85-95 |

| (4-Butoxy-3-formylphenyl)boronic acid | C₁₁H₁₅BO₄ | 222.05 | 70-85 |

Conclusion

The described two-step synthetic pathway provides a reliable and efficient method for the preparation of (4-Butoxy-3-formylphenyl)boronic acid. The synthesis employs well-established and high-yielding reactions, starting from a commercially available precursor. The final product is a valuable building block for the development of novel compounds in the fields of drug discovery and materials science. The protocols provided herein are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

References

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.

- Hofsløkken, N. U.; Skattebøl, L. A New, Efficient and Regioselective Method for the ortho-Formylation of Phenols. Organic Syntheses, 2002, 79, 137.

- Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995, 60 (23), 7508–7510.

- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927, 60 (1), 119-122.

- Snieckus, V. Directed ortho metalation. Toluene- and arene-anion chemistry. Chemical Reviews, 1990, 90 (6), 879–933.

- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Chlorides. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366.

Sources

An In-depth Technical Guide to (4-Butoxy-3-formylphenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(4-Butoxy-3-formylphenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a butoxy substituent for modulating lipophilicity, a formyl group for diverse chemical transformations, and a boronic acid moiety for cross-coupling reactions, makes it a valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, key applications in drug discovery, and essential safety information.

Molecular Structure and Physicochemical Properties

(4-Butoxy-3-formylphenyl)boronic acid possesses a well-defined structure that dictates its reactivity and physical characteristics. The electron-donating nature of the butoxy group influences the reactivity of the aromatic ring and the acidity of the boronic acid. The aldehyde group, being an electron-withdrawing group, further modulates the electronic properties of the molecule.

Table 1: Predicted Physicochemical Properties of (4-Butoxy-3-formylphenyl)boronic acid

| Property | Predicted Value | Scientific Rationale & Comparative Data |

| Molecular Formula | C₁₁H₁₅BO₄ | Based on structural analysis. |

| Molecular Weight | 222.05 g/mol | Calculated from the molecular formula. |

| Appearance | White to pale yellow crystalline powder | Similar alkoxy-substituted phenylboronic acids, such as 4-formylphenylboronic acid, are typically white to light yellow crystalline powders.[1] |

| Melting Point | 150-165 °C (estimated) | The melting point is expected to be lower than that of 4-formylphenylboronic acid (237-242 °C) due to the presence of the flexible butoxy group, which can disrupt crystal packing.[2] For comparison, (3-formyl-4-hydroxyphenyl)boronic acid has a melting point of ≥98°C.[3] |

| Boiling Point | > 350 °C (estimated) | Boiling points of arylboronic acids are generally high due to strong intermolecular hydrogen bonding. The butoxy group will slightly increase the van der Waals forces, leading to a higher boiling point than smaller analogs. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, THF) | The boronic acid moiety imparts some water solubility, while the butoxy group and the phenyl ring enhance solubility in organic solvents. Arylboronic acids are generally more soluble in hot water.[4] |

| pKa | 8.0 - 9.0 (estimated) | The pKa of the boronic acid is influenced by the electronic effects of the substituents. The electron-donating butoxy group is expected to slightly increase the pKa compared to unsubstituted phenylboronic acid. |

Synthesis of (4-Butoxy-3-formylphenyl)boronic acid

A plausible and efficient synthetic route to (4-Butoxy-3-formylphenyl)boronic acid involves a multi-step process starting from commercially available 4-butoxybenzaldehyde. This pathway leverages established organometallic and formylation reactions.

Synthetic Workflow

Caption: Proposed synthetic workflow for (4-Butoxy-3-formylphenyl)boronic acid.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established procedures for analogous compounds and should be adapted and optimized for the specific substrate.[5]

Step 1: Bromination of 4-Butoxybenzaldehyde

-

Dissolve 4-butoxybenzaldehyde (1 equivalent) in glacial acetic acid.

-

Slowly add bromine (1.1 equivalents) dropwise at room temperature while stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain crude 1-bromo-4-butoxy-2-formylbenzene, which can be purified by column chromatography.

Step 2: Acetal Protection of the Formyl Group

-

To a solution of 1-bromo-4-butoxy-2-formylbenzene (1 equivalent) in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reflux the mixture using a Dean-Stark apparatus to remove water.

-

After completion of the reaction (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-bromo-4-butoxy-2-(1,3-dioxolan-2-yl)benzene.

Step 3: Borylation via Lithium-Halogen Exchange

-

Dissolve the protected aryl bromide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture for 1 hour at -78 °C to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Perform an acidic workup with 1M HCl to hydrolyze the borate ester.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the protected boronic acid.

Step 4: Deprotection of the Acetal

-

Dissolve the protected boronic acid in a mixture of acetone and 1M aqueous HCl.

-

Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the organic layer and concentrate to yield (4-Butoxy-3-formylphenyl)boronic acid. Further purification can be achieved by recrystallization.

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of (4-Butoxy-3-formylphenyl)boronic acid makes it a versatile reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[6]

The Boronic Acid Moiety: A Gateway to Biaryl Structures

The boronic acid group is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[7] This reaction is one of the most widely used methods for constructing biaryl and heteroaryl-aryl scaffolds, which are common motifs in many approved drugs.[8]

Mechanism of the Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (or triflate).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Formyl Group: A Handle for Further Functionalization

The aldehyde functionality of (4-Butoxy-3-formylphenyl)boronic acid provides a reactive site for a variety of subsequent chemical transformations, including:

-

Reductive Amination: To introduce amine-containing substituents.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

-

Aldol Condensations: To create carbon-carbon bonds and introduce further complexity.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To yield the corresponding alcohol.

This versatility allows for the late-stage functionalization of molecules, a crucial strategy in drug discovery for exploring structure-activity relationships (SAR).

Role in Medicinal Chemistry

The incorporation of the (4-butoxy-3-formylphenyl)boronic acid motif into drug candidates can offer several advantages:

-

Modulation of Pharmacokinetic Properties: The butoxy group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.[9]

-

Bioisosteric Replacement: The boronic acid group can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with biological targets.

-

Targeted Drug Design: Phenylboronic acids have been shown to bind to glycans, which are often overexpressed on the surface of cancer cells, opening avenues for targeted cancer therapies.[10]

Spectroscopic Characterization

The structure of (4-Butoxy-3-formylphenyl)boronic acid can be unequivocally confirmed by a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for (4-Butoxy-3-formylphenyl)boronic acid

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR (in DMSO-d₆) | ~10.2 ppm (s, 1H, CHO) | Aldehydic proton, deshielded. |

| ~8.2-8.5 ppm (br s, 2H, B(OH)₂) | Protons of the boronic acid hydroxyl groups, often broad and exchangeable with D₂O. | |

| ~7.8-8.0 ppm (m, 2H, Ar-H) | Aromatic protons ortho and para to the boronic acid group. | |

| ~7.1 ppm (d, 1H, Ar-H) | Aromatic proton ortho to the butoxy group. | |

| ~4.1 ppm (t, 2H, -OCH₂-) | Methylene protons of the butoxy group adjacent to the oxygen. | |

| ~1.7 ppm (m, 2H, -CH₂-) | Methylene protons of the butoxy group. | |

| ~1.4 ppm (m, 2H, -CH₂-) | Methylene protons of the butoxy group. | |

| ~0.9 ppm (t, 3H, -CH₃) | Methyl protons of the butoxy group. | |

| ¹³C NMR (in DMSO-d₆) | ~192 ppm (C=O) | Aldehyde carbonyl carbon. |

| ~160 ppm (C-O) | Aromatic carbon attached to the butoxy group. | |

| ~135-140 ppm (C-B) | Aromatic carbon attached to the boronic acid group (often not observed or broad). | |

| ~115-135 ppm (Ar-C) | Other aromatic carbons. | |

| ~68 ppm (-OCH₂-) | Methylene carbon of the butoxy group adjacent to the oxygen. | |

| ~31, 19, 14 ppm (-CH₂CH₂CH₃) | Other aliphatic carbons of the butoxy group. | |

| FT-IR (KBr pellet) | ~3400-3200 cm⁻¹ (br, O-H stretch) | Hydrogen-bonded hydroxyl groups of the boronic acid. |

| ~2960-2850 cm⁻¹ (C-H stretch) | Aliphatic C-H stretching of the butoxy group. | |

| ~1680 cm⁻¹ (C=O stretch) | Aldehyde carbonyl stretching. | |

| ~1350 cm⁻¹ (B-O stretch) | Boron-oxygen bond stretching. | |

| ~1600, 1500 cm⁻¹ (C=C stretch) | Aromatic ring vibrations. |

Note: Predicted chemical shifts and vibrational frequencies are based on data for analogous compounds and may vary slightly.[1][11]

Safety and Handling

As with all laboratory chemicals, (4-Butoxy-3-formylphenyl)boronic acid should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Boronic acids can be hygroscopic.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.

Conclusion

(4-Butoxy-3-formylphenyl)boronic acid is a highly versatile and valuable building block for researchers and scientists in the field of drug discovery and development. Its unique combination of a modifiable formyl group, a lipophilic butoxy chain, and a Suzuki-Miyaura-ready boronic acid moiety provides a powerful tool for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the pursuit of novel therapeutics.

References

-

Wikipedia contributors. (2023). 4-Formylphenylboronic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

- da Silva, A. D., et al. (2020).

- Bayer Aktiengesellschaft. (2002). Process for preparing highly pure formylphenylboronic acids. U.S.

- Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2567–2576.

- MDPI. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository.

-

PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]

-

MDPI. (2021). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]

-

ResearchGate. (2024). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

-

DergiPark. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. Retrieved from [Link]

-

ResearchGate. (2011). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Retrieved from [Link]

-

ACS Publications. (2021). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. Retrieved from [Link]

- Scientific Reports. (2024).

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

- ACS Publications. (2022). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. The Journal of Organic Chemistry.

- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Butoxy-3-formylphenyl)boronic acid: Structure, Properties, and Synthetic Strategies

For distribution among Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of (4-Butoxy-3-formylphenyl)boronic acid, a substituted aromatic boronic acid of interest in synthetic organic chemistry and drug discovery. Due to its unique trifunctional nature—possessing a boronic acid moiety, a formyl group, and a butoxy substituent—this compound presents a versatile scaffold for the synthesis of complex organic molecules. This document will detail its molecular structure and weight, propose a logical synthetic pathway based on established organometallic chemistry, and discuss its potential applications, particularly in the realm of medicinal chemistry.

Molecular Structure and Physicochemical Properties

(4-Butoxy-3-formylphenyl)boronic acid is an organic compound featuring a benzene ring substituted with a butoxy group at the fourth position, a formyl (aldehyde) group at the third position, and a boronic acid group at the first position. The interplay of these functional groups dictates its reactivity and potential applications.

Molecular Structure

The structural arrangement of the functional groups on the phenyl ring is crucial. The electron-donating butoxy group and the electron-withdrawing formyl group influence the electronic properties of the boronic acid moiety, which in turn affects its reactivity in cross-coupling reactions.

Caption: 2D Molecular Structure of (4-Butoxy-3-formylphenyl)boronic acid.

Physicochemical Data

A summary of the key physicochemical properties of (4-Butoxy-3-formylphenyl)boronic acid is presented in the table below. The molecular weight is calculated based on its chemical formula, C₁₁H₁₅BO₄.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BO₄ |

| Molecular Weight | 222.05 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |

Proposed Synthetic Strategy

The proposed synthesis would begin with a suitable starting material, such as 4-butoxy-3-formylbromobenzene. This precursor can be synthesized from commercially available starting materials.

Caption: Proposed synthetic workflow for (4-Butoxy-3-formylphenyl)boronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and would require optimization for practical implementation.

Step 1: Lithiation of 4-Butoxy-3-formylbromobenzene

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the THF.

-

To this cooled solution, add a solution of 4-butoxy-3-formylbromobenzene in anhydrous THF dropwise over 30 minutes.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange, forming the aryllithium intermediate.

Causality behind Experimental Choices: The use of an inert atmosphere and anhydrous solvents is critical as organolithium reagents are highly reactive towards water and oxygen. The low temperature (-78 °C) is necessary to prevent side reactions and decomposition of the aryllithium intermediate.

Step 2: Borylation

-

While maintaining the temperature at -78 °C, slowly add triisopropyl borate to the solution containing the aryllithium intermediate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Causality behind Experimental Choices: Triisopropyl borate is used as the boron source. The reaction is performed at low temperature to control the reactivity of the aryllithium species and prevent multiple additions to the borate ester.

Step 3: Hydrolysis and Isolation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure (4-Butoxy-3-formylphenyl)boronic acid.

Self-Validating System: The purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. The presence of characteristic peaks for the aldehyde, butoxy, and boronic acid groups in the NMR spectra would validate the structure.

Potential Applications in Drug Development and Organic Synthesis

Arylboronic acids are foundational building blocks in modern organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide, enabling the construction of complex biaryl structures, which are common motifs in pharmaceuticals.

The presence of the formyl and butoxy groups on (4-Butoxy-3-formylphenyl)boronic acid provides additional handles for chemical modification, making it a highly versatile reagent.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid moiety can readily participate in Suzuki-Miyaura reactions to form biaryl compounds. The resulting products would contain a butoxy and a formyl group, which can be further functionalized.

-

Reductive Amination: The formyl group can be converted to an amine via reductive amination, introducing a nitrogen-containing functional group. This is a common strategy in medicinal chemistry to improve solubility and introduce new binding interactions.

-

Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes, allowing for chain extension and the introduction of new functionalities.

-

Multi-component Reactions: The formyl group can participate in various multi-component reactions, providing rapid access to complex molecular scaffolds.

The combination of these reactive sites makes (4-Butoxy-3-formylphenyl)boronic acid a promising starting material for the synthesis of novel compounds with potential biological activity. The butoxy group can enhance lipophilicity, which may improve membrane permeability and other pharmacokinetic properties of a drug candidate.

Conclusion

(4-Butoxy-3-formylphenyl)boronic acid represents a valuable, albeit not widely documented, building block for organic synthesis. Its trifunctional nature offers a wealth of possibilities for creating diverse and complex molecular architectures. The proposed synthetic route, based on established organometallic chemistry, provides a logical and feasible pathway for its preparation. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the exploration and utilization of such versatile reagents will undoubtedly play a crucial role in advancing these fields.

References

As this is a hypothetical guide for a compound with limited public data, the references below are to general, authoritative sources on the relevant chemical reactions.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides comprehensive information on organolithium reagents and their reactions).

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH.

Topic: Stability and Storage Conditions for (4-Butoxy-3-formylphenyl)boronic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical stability considerations and optimal storage protocols for (4-Butoxy-3-formylphenyl)boronic acid. As a key building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, ensuring its purity and stability is paramount for reproducible and successful outcomes. This document synthesizes field-proven insights and established scientific principles to provide a self-validating framework for handling this valuable reagent.

Molecular Profile and Inherent Stability Factors

(4-Butoxy-3-formylphenyl)boronic acid (MW: 222.05 g/mol , Formula: C₁₁H₁₅BO₄) is a bifunctional organoboron compound. Its stability is intrinsically linked to its molecular structure, which features a phenylboronic acid core with two key substituents: an electron-donating butoxy group (-OBu) and an electron-withdrawing formyl group (-CHO).

-

The Boronic Acid Moiety: The B(OH)₂ group is the locus of both the compound's utility and its instability. The boron atom possesses an empty p-orbital, rendering it a Lewis acid susceptible to nucleophilic attack. This moiety is prone to two primary degradation pathways: oxidative decomposition and protodeboronation.

-

Influence of Substituents: The electronic properties of the aromatic substituents significantly modulate the reactivity of the boronic acid.

-

Butoxy Group (-OBu): As an electron-donating group (EDG) at the para-position, the butoxy group increases electron density on the aromatic ring and, to some extent, on the boron atom. This can slightly decrease the Lewis acidity of the boron center.

-

Formyl Group (-CHO): As a moderately electron-withdrawing group (EWG) at the meta-position relative to the boronic acid, the formyl group increases the electrophilicity and Lewis acidity of the boron atom.[1]

-

The interplay of these opposing electronic effects determines the overall susceptibility of the C-B bond to cleavage and the boron atom to oxidation. Generally, boronic acids with electron-withdrawing groups can exhibit altered stability profiles compared to simple phenylboronic acid.[1][2]

Primary Degradation Pathways

Understanding the potential degradation routes is essential for developing effective stabilization strategies. For arylboronic acids, including the title compound, two mechanisms are of primary concern.

Oxidative Degradation

This is often the most significant pathway for the decomposition of arylboronic acids. The reaction, typically mediated by ambient oxygen, light, or trace metal impurities, leads to the ipso-hydroxylation of the C-B bond, converting the boronic acid into the corresponding phenol.[3][4] In this case, the product is 4-butoxy-3-formylphenol. This process is often autocatalytic and can accelerate upon initial degradation. The presence of reactive oxygen species (ROS) can significantly expedite this degradation.[4]

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. This reaction is typically facilitated by moisture, particularly under acidic or sometimes basic conditions, and can also be influenced by temperature.[5] For (4-Butoxy-3-formylphenyl)boronic acid, this pathway results in the formation of 4-butoxybenzaldehyde. While many arylboronic acids are relatively stable to protodeboronation under neutral conditions, the presence of acidic or basic impurities can catalyze this degradation.

The following diagram illustrates these primary degradation pathways.

Caption: Primary degradation pathways for (4-Butoxy-3-formylphenyl)boronic acid.

Recommended Storage and Handling Protocols

Proper storage is the most critical factor in preserving the integrity and shelf-life of (4-Butoxy-3-formylphenyl)boronic acid. The following conditions are recommended based on safety data sheets for analogous compounds and general principles for handling boronic acids.[6][7][8]

| Parameter | Recommended Condition | Rationale & Expert Insight |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermal decomposition and potential side reactions. Storing at low temperatures minimizes the kinetic energy of molecules, slowing degradation processes like protodeboronation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen. The C-B bond is susceptible to oxidation, and an inert atmosphere is the most effective preventative measure. |

| Moisture | Store in a dry environment; use a desiccator. | Minimizes hydrolysis of the boronic acid and subsequent protodeboronation. Boronic acids are hygroscopic and can absorb moisture, which can initiate degradation.[8] |

| Light | Protect from light; store in an amber vial. | Prevents photo-initiated oxidative degradation. UV light can provide the activation energy for radical-based oxidation pathways. |

| Container | Tightly sealed, appropriate container. | Prevents exposure to air and moisture. Ensure the container material is inert and does not leach impurities that could catalyze degradation. |

| Purity | Use high-purity material. | Impurities, especially trace metals or acidic/basic residues from synthesis, can act as catalysts for decomposition. |

Experimental Assessment of Stability

To ensure the quality of (4-Butoxy-3-formylphenyl)boronic acid, particularly after prolonged storage or before use in a critical reaction, its stability should be empirically verified. Forced degradation studies can also provide valuable insights into its stability profile. The following are validated protocols for assessing stability.

Protocol 1: Assessing Purity and Degradants via RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of the boronic acid and detecting potential degradation products like the corresponding phenol or aldehyde.[9]

Methodology:

-

Sample Preparation:

-

Accurately weigh ~5 mg of (4-Butoxy-3-formylphenyl)boronic acid into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a diluent of 50:50 acetonitrile:water. Rationale: Using a non-aqueous, aprotic solvent for stock solutions can prevent premature hydrolysis.[10]

-

Prepare standards of potential impurities (4-butoxy-3-formylphenol and 4-butoxybenzaldehyde) in the same manner to confirm retention times.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm). Rationale: Columns with low silanol activity are crucial to minimize on-column hydrolysis of the boronic acid.[10]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Integrate the peak areas for the parent compound and any observed impurities.

-

Calculate the purity as a percentage of the total peak area.

-

Identify degradation products by comparing their retention times with the prepared standards.

-

Protocol 2: Structural Confirmation and Stability via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used to monitor for the appearance of degradation products over time.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of (4-Butoxy-3-formylphenyl)boronic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Rationale: DMSO-d₆ is a good choice as it will clearly show the B(OH)₂ protons, which exchange in D₂O.

-

Acquire a standard ¹H NMR spectrum. Key expected signals include the aldehyde proton (~9.8-10.0 ppm), aromatic protons, butoxy chain protons, and the boronic acid hydroxyl protons (a broad singlet, often around 8.0 ppm in DMSO-d₆).

-

-

Forced Degradation (Oxidative Stress):

-

To the NMR tube containing the dissolved sample, add a small, sub-stoichiometric amount of a dilute hydrogen peroxide solution (e.g., 5 µL of 3% H₂O₂ in D₂O).

-

Acquire spectra at regular intervals (e.g., t=0, 1h, 4h, 24h).

-

Monitor for the disappearance of the parent compound's signals and the appearance of new signals corresponding to the 4-butoxy-3-formylphenol product.

-

-

Data Analysis:

-

Compare the initial spectrum to subsequent spectra to identify changes.

-

Use the integration of characteristic, non-overlapping peaks to estimate the percentage of degradation. For example, compare the integration of the parent aldehyde proton to the integration of a new aromatic signal from the phenol product.

-

Conclusion

The stability of (4-Butoxy-3-formylphenyl)boronic acid is a critical parameter that directly impacts its efficacy in synthetic applications. The primary degradation pathways of oxidation and protodeboronation are inherent to its chemical nature but can be effectively mitigated through rigorous adherence to proper storage and handling protocols. By implementing the recommended conditions—refrigeration, inert atmosphere, and protection from light and moisture—researchers can significantly extend the shelf-life and ensure the high purity of this reagent. Furthermore, routine analytical verification using the HPLC and NMR protocols detailed in this guide provides a robust system for quality control, safeguarding the integrity and reproducibility of experimental outcomes in research and drug development.

References

Sources

- 1. aablocks.com [aablocks.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. epub.jku.at [epub.jku.at]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Elucidation of (4-Butoxy-3-formylphenyl)boronic Acid: A Technical Guide

Introduction: The Significance of (4-Butoxy-3-formylphenyl)boronic Acid

(4-Butoxy-3-formylphenyl)boronic acid belongs to the class of substituted phenylboronic acids, which are instrumental in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The unique trifunctional nature of this molecule—possessing a boronic acid moiety for carbon-carbon bond formation, a formyl group for further derivatization (e.g., reductive amination, Wittig reactions), and a butoxy group to enhance solubility and modulate electronic properties—makes it a highly valuable synthetic intermediate.

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stability of such a crucial reagent. This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features.

Molecular Structure and Key Spectroscopic Features

The structural features of (4-Butoxy-3-formylphenyl)boronic acid dictate its spectroscopic signature. The interplay between the electron-donating butoxy group and the electron-withdrawing formyl and boronic acid groups on the aromatic ring creates a distinct electronic environment that is reflected in its spectra.

An In-depth Technical Guide to (4-Butoxy-3-formylphenyl)boronic acid: Commercial Availability, Synthesis, and Applications for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(4-Butoxy-3-formylphenyl)boronic acid, with the CAS Number 1072951-70-2, is a specialized organic building block that is gaining traction in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, a formyl group, and a butoxy substituent on the phenyl ring, makes it a highly versatile reagent for the synthesis of complex organic molecules. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional precision. The formyl group serves as a reactive handle for a wide array of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and the formation of various heterocyclic systems. The butoxy group, in turn, modulates the molecule's lipophilicity and can influence its solid-state properties and biological activity. This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of (4-Butoxy-3-formylphenyl)boronic acid, offering valuable insights for researchers and professionals in drug discovery and development.

Commercial Availability and Supplier Landscape

(4-Butoxy-3-formylphenyl)boronic acid is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to kilograms for larger-scale synthesis. When sourcing this compound, it is crucial to consider factors such as purity, availability of technical documentation (Certificate of Analysis, SDS), and the supplier's reputation for quality and reliability.

Below is a comparative table of notable suppliers offering (4-Butoxy-3-formylphenyl)boronic acid (CAS: 1072951-70-2):

| Supplier | Product Number | Purity | Availability | Notes |

| GlobalChemMall | GCM-1072951-70-2 | ≥99% | In Stock (up to multi-kilogram) | Provides basic physical properties and HS code.[1] |

| BLDpharm | BD01181409 | Varies | In Stock | Listed under CAS 1228829-30-8 for the isomeric (4-Formyl-3-hydroxyphenyl)boronic acid, but also associated with the target compound.[2] |

| Chemical-Suppliers.com | CS-1072951-70-2 | Varies | Inquiry | Lists multiple potential suppliers.[3] |

Note: Purity and availability are subject to change and should be confirmed directly with the supplier.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (4-Butoxy-3-formylphenyl)boronic acid is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1072951-70-2 | [1] |

| Molecular Formula | C₁₁H₁₅BO₄ | [1] |

| Molecular Weight | 222.05 g/mol | [1] |

| Appearance | White to off-white solid | Typical for phenylboronic acids |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General knowledge of boronic acids |

Synthetic Methodologies: A Conceptual Framework

The synthesis of substituted phenylboronic acids like (4-Butoxy-3-formylphenyl)boronic acid typically involves a multi-step sequence. While a specific, detailed experimental protocol for this exact molecule is not prominently published, a logical synthetic strategy can be devised based on established organometallic chemistry. A plausible and efficient route would likely start from a readily available substituted benzene derivative, as illustrated in the workflow below.

Figure 1. A conceptual synthetic workflow for the preparation of (4-Butoxy-3-formylphenyl)boronic acid.

Causality Behind Experimental Choices:

-

Starting Material Selection: The choice of a readily available and appropriately substituted benzene derivative is crucial for an efficient synthesis.

-

Orthogonal Functional Group Introduction: The synthetic strategy should allow for the sequential and selective introduction of the formyl and boronic acid functionalities without interfering with the butoxy group.

-

Protection-Free Strategy (if possible): A well-designed route would aim to minimize the use of protecting groups to improve overall yield and reduce step count.

-

Lithiation-Borylation as a Key Step: The lithium-halogen exchange followed by borylation is a robust and widely used method for the synthesis of arylboronic acids. The use of trialkyl borates, such as triisopropyl borate, is common for this transformation.

-

Mild Reaction Conditions: Whenever possible, mild reaction conditions should be employed to preserve the sensitive functional groups present in the molecule.

Key Applications in Drug Discovery and Development

The unique structural features of (4-Butoxy-3-formylphenyl)boronic acid make it a valuable tool in the synthesis of novel therapeutic agents.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this reagent lies in its utility in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of the boronic acid with a wide range of organic halides and triflates. This enables the construction of complex biaryl and heteroaryl scaffolds, which are privileged structures in many approved drugs. The butoxy and formyl groups can be strategically incorporated to modulate the pharmacokinetic properties and provide points for further chemical elaboration of the final drug candidate.

Figure 2. Schematic representation of a Suzuki-Miyaura cross-coupling reaction utilizing (4-Butoxy-3-formylphenyl)boronic acid.

Synthesis of Novel Heterocyclic Scaffolds

The formyl group of (4-Butoxy-3-formylphenyl)boronic acid can serve as a key electrophile in the construction of various heterocyclic ring systems. Through condensation reactions with appropriate nucleophiles (e.g., amines, hydrazines, hydroxylamines), a diverse range of heterocycles can be synthesized. These heterocyclic motifs are often essential pharmacophores in drug molecules, responsible for their specific interactions with biological targets.

Boronic Acid-Based Drug Candidates

Beyond its role as a synthetic intermediate, the boronic acid functionality itself can be a critical component of a pharmacologically active molecule. Boronic acids are known to reversibly bind to diols, a property that has been exploited in the design of enzyme inhibitors and sensors.[5][6][7] The butoxy and formyl groups can be tailored to optimize the binding affinity and selectivity of the boronic acid warhead for its biological target.

Handling and Storage

As with all boronic acids, (4-Butoxy-3-formylphenyl)boronic acid should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Boronic acids can be sensitive to air and moisture, and may undergo dehydration to form their corresponding boroxine trimers. Therefore, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Conclusion

(4-Butoxy-3-formylphenyl)boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its commercial availability, coupled with its unique combination of reactive functional groups, provides chemists with a powerful tool for the construction of novel molecular architectures. A thorough understanding of its properties, synthetic accessibility, and potential applications will undoubtedly facilitate its broader use in the scientific community, leading to the development of new and innovative technologies.

References

-

PubChem. 4-Formylphenylboronic acid. National Center for Biotechnology Information. [Link]

- Zarychta, B., Zaleski, J., Sporzyński, A., Dąbrowski, M., & Serwatowski, J. (2004). 3-Formylphenylboronic acid.

-

PubMed. 3-formylphenylboronic acid. National Center for Biotechnology Information. [Link]

-

Optima Chemical Group LLC. Boronic Acid Manufacturer and Distributor. [Link]

- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.

-

ResearchGate. Design and discovery of boronic acid drugs. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

-

GlobalChemMall. (3-Butoxy-5-formylphenyl)boronic acid. [Link]

-

GlobalChemMall. (3-Ethyl-4-formylphenyl)boronic acid. [Link]

-

Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

ScienceDaily. Chemists devise simple method for making sought-after boronic acid-based drugs and other products. [Link]

-

Amerigo Scientific. 4-Formylphenylboronic acid (≥95.0%). [Link]

-

Chemical-Suppliers.com. Product Search. [Link]

-

960 Chemical Network. (3-Butoxy-5-methylphenyl)boronic acid. [Link]

Sources

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. 1228829-30-8|(4-Formyl-3-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 4. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. sciencedaily.com [sciencedaily.com]

Methodological & Application

Protocol and Application Guide: Suzuki-Miyaura Coupling with (4-Butoxy-3-formylphenyl)boronic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Suzuki and Miyaura in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][3] Its advantages include mild reaction conditions, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[3][4]

This guide focuses on a specific, functionally rich building block: (4-Butoxy-3-formylphenyl)boronic acid . The presence of an ortho-formyl (aldehyde) group and a para-butoxy group offers a unique combination of electronic properties and synthetic handles. The electron-withdrawing nature of the formyl group presents specific challenges to the coupling reaction, while its presence in the final product provides a valuable site for subsequent transformations such as reductive amination, oxidation, or olefination. This document provides a deep dive into the mechanistic considerations, a field-tested protocol, and troubleshooting insights for successfully employing this versatile reagent.

Mechanistic Insights and Strategic Considerations

A successful Suzuki-Miyaura coupling hinges on the delicate balance of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] Understanding how each component influences this cycle is critical, especially when dealing with electronically deactivated substrates like (4-Butoxy-3-formylphenyl)boronic acid.

The Catalytic Cycle

The generally accepted mechanism involves the transformation of a Palladium(0) species to a Palladium(II) species and back again.[5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[5][6] The reactivity order for the halide is typically I > Br > OTf >> Cl.[6]

-

Transmetalation: This is often the rate-determining step and requires activation of the boronic acid by a base.[7] The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻).[1][7][8] This boronate then transfers its organic group (R²) to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.[3][6]

// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; c1; c2; c3; c4;

// Edges with labels pd0 -> c1 [arrowhead=none]; c1 -> pd2_oa [label=" Oxidative\n Addition", arrowhead=vee]; pd2_oa -> c2 [arrowhead=none]; c2 -> pd2_tm [label=" Transmetalation", arrowhead=vee]; pd2_tm -> c3 [arrowhead=none]; c3 -> product [arrowhead=vee]; product -> c4 [arrowhead=none]; c4 -> pd0 [label=" Reductive\n Elimination", arrowhead=vee];

// Reactant and reagent inputs node [shape=plaintext, style="", fontcolor="#202124"]; reactant1 [label="R¹-X\n(Aryl Halide)"]; reactant2 [label="[R²-B(OH)₃]⁻\n(Activated Boronic Acid)"];

reactant1 -> c1 [minlen=1]; reactant2 -> c2 [minlen=1]; } .enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

The presence of the electron-withdrawing formyl group in (4-Butoxy-3-formylphenyl)boronic acid significantly impacts its reactivity. This deactivation can slow the crucial transmetalation step. Furthermore, boronic acids bearing electron-withdrawing groups can be more susceptible to competitive side reactions like protodeboronation (hydrolysis of the C-B bond).[5][9] Therefore, the choice of catalyst, ligand, base, and solvent must be made strategically to overcome these challenges.

-

Palladium Precatalyst & Ligand: For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands are superior.[5] Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or trialkylphosphines (e.g., PCy₃) are highly effective.[10][11] These ligands promote faster rates of both oxidative addition and reductive elimination and can stabilize the palladium catalyst, preventing decomposition into inactive palladium black.[5]

-

Base Selection: The base is critical for activating the boronic acid.[1][7] For substrates sensitive to harsh conditions, inorganic bases are preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the ability of the cesium cation to facilitate the transmetalation step. Anhydrous conditions with bases like K₃PO₄ may paradoxically require a small amount of water to function effectively.[12]

-

Solvent System: A polar, aprotic solvent system is typically used. Common choices include mixtures like 1,4-dioxane/water, THF/water, or DME/water. The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[13]

Detailed Experimental Protocol

This protocol describes the coupling of (4-Butoxy-3-formylphenyl)boronic acid with a representative aryl bromide, 4-bromoanisole.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| (4-Butoxy-3-formylphenyl)boronic acid | ≥97% | Standard Vendor | Store desiccated. |

| 4-Bromoanisole | ≥98% | Standard Vendor | |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Standard Vendor | Precatalyst; stable to air. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Vendor | Finely powdered for best results. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Standard Vendor | Use from a freshly opened bottle or solvent purification system. |

| Deionized Water | N/A | In-house | Should be degassed. |

| Diethyl Ether / Ethyl Acetate | ACS Grade | Standard Vendor | For extraction and chromatography. |

| Hexanes | ACS Grade | Standard Vendor | For chromatography. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Vendor | For drying. |

| Schlenk flask / Reaction tube | N/A | N/A | Must be oven-dried. |

| Magnetic stirrer and hotplate | N/A | N/A | |

| Inert gas supply (Argon or Nitrogen) | N/A | N/A | |

| TLC plates (Silica gel 60 F₂₅₄) | N/A | N/A |

Reaction Parameters

| Component | M.W. ( g/mol ) | Amount | Equivalents |

| 4-Bromoanisole | 187.04 | 187 mg (1.0 mmol) | 1.0 |

| (4-Butoxy-3-formylphenyl)boronic acid | 224.05 | 270 mg (1.2 mmol) | 1.2 |

| Pd(dppf)Cl₂ | 731.7 | 22 mg (0.03 mmol) | 0.03 (3 mol%) |

| K₂CO₃ | 138.21 | 276 mg (2.0 mmol) | 2.0 |

| 1,4-Dioxane | - | 8 mL | - |

| Water | - | 2 mL | - |

Step-by-Step Methodology

// Workflow Path a -> b -> c -> d -> e -> f -> g -> h -> i -> j -> k -> l; } .enddot Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

-

Vessel Preparation: Place an appropriately sized magnetic stir bar into a 25 mL Schlenk flask. Oven-dry the flask and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

-

Reagent Addition: To the flask, add 4-bromoanisole (187 mg, 1.0 mmol), (4-Butoxy-3-formylphenyl)boronic acid (270 mg, 1.2 mmol), and powdered potassium carbonate (276 mg, 2.0 mmol).

-

Inerting: Seal the flask and subject it to three cycles of evacuating under vacuum and backfilling with inert gas. This is crucial to remove oxygen, which can oxidize the catalyst and promote side reactions like the homocoupling of the boronic acid.[5]

-

Catalyst and Solvent Addition: After the final backfill, add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol) under a positive pressure of inert gas. Via syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).

-

Reaction Execution: Lower the flask into an oil bath preheated to 90 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe under inert gas flow. Spot the sample on a TLC plate and elute with a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the limiting starting material (4-bromoanisole) indicates completion.

-

Workup: Once complete, cool the reaction to room temperature. Add deionized water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). Combine all organic extracts.

-

Washing and Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure biaryl product.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently anhydrous/degassed conditions.3. Insufficiently strong base or poor base quality. | 1. Use a more robust precatalyst/ligand system (e.g., a Buchwald G3 precatalyst with SPhos).2. Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. |

| Significant Protodeboronation | 1. Boronic acid is unstable under the reaction conditions (hydrolysis of C-B bond).[5]2. Reaction time is excessively long. | 1. Use a milder base (e.g., K₂CO₃ instead of NaOH). 2. Consider using the corresponding boronate ester (e.g., pinacol ester), which is more stable.[5] 3. Increase catalyst loading or temperature to shorten reaction time. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel.[5]2. Using a Pd(II) source that is not efficiently reduced to Pd(0) in situ. | 1. Improve inert atmosphere technique; thoroughly degas all solvents.2. Ensure the precatalyst system is appropriate and active. |

| Stalled Reaction | 1. Catalyst has died (e.g., formation of Pd black).2. Iodide poisoning if using an aryl iodide.[5] | 1. Add a fresh portion of catalyst/ligand.2. Use a ligand known to resist catalyst deactivation (e.g., XPhos). For aryl iodides, a different ligand may be required. |

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Thomas, S. E., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

-

Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

-

Amatore, C., Jutand, A., & Cid, M. B. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

de Vries, J. G. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

ChemOrgChem. (2025, March 23). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]

-

Molander, G. A., & Brown, A. R. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. reddit.com [reddit.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with (4-Butoxy-3-formylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4-Butoxy-3-formylphenyl)boronic Acid in Modern Synthesis

(4-Butoxy-3-formylphenyl)boronic acid is a bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical industry. Its structure, incorporating a boronic acid moiety and a formyl group, makes it a versatile building block for creating complex molecular architectures. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1][2] This reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions have made it a cornerstone of modern synthetic chemistry.[3]

The formyl group on the phenyl ring provides a reactive handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or olefination reactions. This dual functionality allows for the efficient construction of polysubstituted aromatic compounds, which are common motifs in biologically active molecules. For instance, this boronic acid derivative is a key intermediate in the synthesis of pharmaceuticals like the HIV protease inhibitor Atazanavir and the PARP inhibitor Rucaparib.[2]

This document provides a detailed guide to employing palladium catalysts for cross-coupling reactions with (4-Butoxy-3-formylphenyl)boronic acid. It delves into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offers guidance on catalyst and reagent selection, and provides a detailed, field-proven protocol for a typical coupling reaction.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning methodology that facilitates the formation of a carbon-carbon bond between an organoborane (in this case, (4-Butoxy-3-formylphenyl)boronic acid) and an organohalide or triflate.[4] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: The catalytic cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition to the organohalide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) complex.[5][7] The reactivity of the halide follows the general trend: I > Br > OTf > Cl.[4]

-